molecular formula C₄H₁₂BrNO₂S₂ B1141808 Methanesulfonothioic acid, S-(3-aminopropyl) ester, hydrobromide CAS No. 92953-13-4

Methanesulfonothioic acid, S-(3-aminopropyl) ester, hydrobromide

Cat. No. B1141808
CAS RN: 92953-13-4
M. Wt: 250.18
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“Methanesulfonothioic acid, S-(3-aminopropyl) ester, hydrobromide”, also known as “3-Aminopropyl Methanethiosulfonate Hydrobromide”, is a chemical compound with the molecular formula C4H12BrNO2S2 and a molecular weight of 250.18 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C4H12BrNO2S2 . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), nitrogen (N), oxygen (O), and sulfur (S) atoms.


Chemical Reactions Analysis

This compound specifically and rapidly reacts with thiols to form mixed disulfides . It is used to probe the structures of the ACh receptor channel of the GABA receptor channel and of lactose permease .


Physical And Chemical Properties Analysis

The compound is a white solid . It should be stored at 2-8°C under an inert atmosphere .

Scientific Research Applications

Proteomics Research

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

Thiol Reactivity

3-Aminopropyl Methanethiosulfonate Hydrobromide specifically and rapidly reacts with thiols to form mixed disulfides . This property makes it useful in various biochemical research applications, including the study of protein structures and functions.

Neuroscience Research

This compound is used to probe the structures of the ACh receptor channel of the GABA receptor channel . These receptors play crucial roles in the nervous system, and understanding their structure can provide insights into neurological disorders.

Cell Membrane Permeability Studies

It has been used in the study of lactose permease , a protein that facilitates the transport of lactose across the cell membrane. This research can help understand how substances are transported into and out of cells.

Radioprotection Research

There is evidence that aminoalkyl thioesters, a group that includes this compound, have radioprotective effects . This could have potential applications in protecting against radiation damage, such as during cancer radiotherapy.

Anti-fungal and Anti-inflammatory Properties

3-Aminopropyl Methanethiosulfonate Hydrobromide has anti-fungal and anti-inflammatory properties . It achieves this by inhibiting fatty acid synthesis, which is crucial for the growth and development of many organisms.

Mechanism of Action

Target of Action

The primary targets of Methanesulfonothioic acid, S-(3-aminopropyl) ester, hydrobromide, also known as 3-Aminopropyl Methanethiosulfonate Hydrobromide, are thiols . Thiols are organic compounds that contain a sulfur-hydrogen bond. They play a crucial role in the structure and function of proteins, which are vital for various biological processes.

Mode of Action

This compound specifically and rapidly reacts with thiols to form mixed disulfides . This reaction alters the structure and function of the target proteins. It is used to probe the structures of the ACh receptor channel , the GABA receptor channel , and lactose permease .

Biochemical Pathways

The formation of mixed disulfides can affect various biochemical pathways. For instance, it can influence the function of the ACh receptor channel, the GABA receptor channel, and lactose permease . These channels and permeases are involved in critical biological processes such as neurotransmission and nutrient transport.

Pharmacokinetics

Its ability to bind to other proteins in the cell and its affinity for fatty acids suggest that it may have unique absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the compound’s action is the irreversible inhibition of certain proteins, modulated by its binding to other proteins in the cell and its affinity for fatty acids . This drug has anti-fungal and anti-inflammatory properties, which are due to its ability to inhibit fatty acid synthesis .

Safety and Hazards

The compound is intended for research use only and is not intended for human or veterinary use .

properties

IUPAC Name

3-methylsulfonylsulfanylpropan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2S2.BrH/c1-9(6,7)8-4-2-3-5;/h2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVCHEKULNWKHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657025
Record name S-(3-Aminopropyl) methanesulfonothioate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92953-13-4
Record name S-(3-Aminopropyl) methanesulfonothioate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methanesulfonylsulfanyl)propan-1-amine hydrobromide
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